An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its potential applications in drug development.
Core Properties
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a benzyl-protected derivative of D-glucono-δ-lactone, widely utilized in carbohydrate chemistry as a key intermediate for the synthesis of glycosides and other complex carbohydrate structures.[1][2] Its benzyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[2]
Physicochemical Properties
The key physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13096-62-3 | [3][4] |
| Molecular Formula | C₃₄H₃₄O₆ | [3] |
| Molecular Weight | 538.63 g/mol | [3] |
| Appearance | White to off-white solid or oil | [1] |
| Density | 1.22 g/cm³ | [1] |
| Boiling Point | 677.7 °C | [1] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | [5] |
| Storage Conditions | 2-8 °C | [4] |
Spectroscopic Data
The structural integrity of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is typically confirmed using various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 20H, aromatic), 5.12 (d, J = 12 Hz, 1H, lactone proton) | |
| ¹³C NMR (CDCl₃) | 170.2 ppm (C=O lactone), 75–85 ppm (benzyl ethers) | |
| FTIR | Strong absorption at 1750 cm⁻¹ (lactone C=O stretch) and 1100 cm⁻¹ (C-O-C ether) |
Synthesis and Purification
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is most commonly achieved through the oxidation of the readily available 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
Synthetic Workflow
The overall workflow for the synthesis and purification is depicted below.
Experimental Protocol: Oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose
This protocol describes a common method for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone via Swern oxidation.[6][7][8]
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranose
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
3 Å Molecular Sieves (optional)
Procedure:
-
To a solution of oxalyl chloride (5 mmol) in CH₂Cl₂ (1 mL) at -78 °C under an inert atmosphere (N₂), add a solution of DMSO (10 mmol) in CH₂Cl₂ (1 mL) dropwise.
-
After stirring for 15 minutes, slowly add a solution of 2,3,4,6-tetra-O-benzyl-D-glucopyranose in CH₂Cl₂ (3 mL) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add Et₃N (15 mmol) dropwise and continue stirring for another 30 minutes at -78 °C.
-
Slowly warm the reaction to room temperature.
-
The reaction mixture is then typically subjected to an aqueous work-up to isolate the crude product.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to yield the pure lactone.
Materials:
-
Crude 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
-
Ethanol
-
Hexane or Cyclohexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hexane or cyclohexane to the hot solution until it becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Methods
The purity of the synthesized 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone can be assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Workflow
The general workflow for HPLC analysis is outlined below.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a typical method for the HPLC analysis of the target compound.[9][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A typical gradient might start from 60% acetonitrile and increase to 95% over 20 minutes.[9]
Procedure:
-
Prepare a sample solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.[9]
-
Set the flow rate to 1.0 mL/min.[9]
-
Set the UV detection wavelength to 254 nm.[9]
-
Inject 10 µL of the sample solution.[9]
-
Analyze the resulting chromatogram to determine the purity based on the peak area percentage of the main component.
Biological Activity and Potential Applications
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has been reported to exhibit potential antitumor and antiviral activities.[5]
Antitumor and Antiviral Activity
The biological activity of this compound is believed to stem from its ability to inhibit enzymes involved in the biosynthesis of nucleic acids.[5] This inhibition disrupts the replication of cancer cells and viruses.
Hypothetical Mechanism of Action
While the specific molecular targets have not been fully elucidated, a plausible mechanism of action involves the inhibition of key enzymes in the nucleic acid synthesis pathway. This could potentially lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Applications in Drug Development
The unique chemical structure and biological activity of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone make it a valuable molecule in drug development.
-
Intermediate for Glycoside Synthesis: It serves as a crucial building block for the synthesis of various glycosides, which are important components of many therapeutic agents.[2]
-
Protecting Group in Organic Synthesis: The benzyl groups act as effective protecting groups for the hydroxyl functionalities, allowing for selective chemical modifications at other parts of a molecule.[1]
-
Scaffold for Novel Therapeutics: Its demonstrated antitumor and antiviral properties suggest that it could be used as a scaffold for the development of new anticancer and antiviral drugs.[5]
Further research is warranted to fully elucidate the mechanism of action and to explore the full therapeutic potential of this promising compound.
References
- 1. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | 13096-62-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | 13096-62-3 | MT04993 [biosynth.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. chemsynlab.com [chemsynlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
